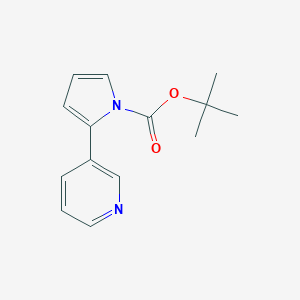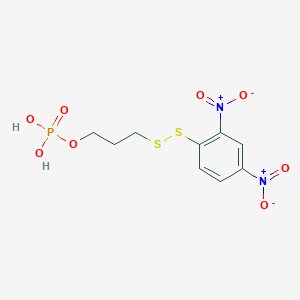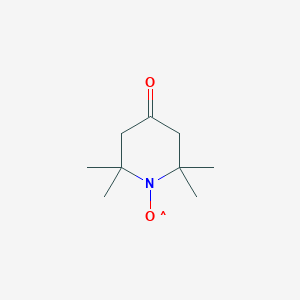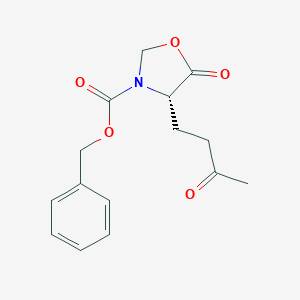
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is an amine-reactive fluorescent dye . It has a molecular weight of 932.99 and a molecular formula of C43H49N4NaO14S2 .
Molecular Structure Analysis
The molecular structure of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is complex, with a molecular formula of C43H49N4NaO14S2 . It consists of a cyanine core, which is a polymethine dye, and bihexanoic acid side chains.Physical And Chemical Properties Analysis
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt appears as a red solid . It is soluble in DMSO, methanol, and water . The dye has a carbon content of 54.42%, a hydrogen content of 5.20%, and a nitrogen content of 5.90% .Aplicaciones Científicas De Investigación
Fluorescent Labeling of Biological Macromolecules
Cyanine 3 Bihexanoic Acid Dye is widely used in the fluorescent labeling of biological macromolecules . It has good photophysical properties, excellent biocompatibility, and low toxicity to biological systems , making it ideal for this application.
Disease Diagnosis
This dye is also used in disease diagnosis . Its high fluorescence quantum yield and relatively long absorption and emission wavelengths make it a valuable tool in the detection and diagnosis of various diseases .
Immunoassay
In the field of immunoassay, Cyanine 3 Bihexanoic Acid Dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunoassays, which require a high degree of sensitivity and specificity .
DNA Detection
Cyanine 3 Bihexanoic Acid Dye is also used in DNA detection . Its ability to bind to DNA and emit fluorescence makes it a valuable tool in the detection and analysis of DNA .
Enzyme Identification
The dye is used in the identification of enzymes . It can be used to label enzymes, allowing for their detection and analysis .
Organelle Identification
Cyanine 3 Bihexanoic Acid Dye is used in the identification of organelles . It can be used to label organelles, allowing for their detection and analysis .
Immunity Studies
In the field of immunity, the dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunity studies, which require a high degree of sensitivity and specificity .
Development of Multifunctional Fluorescent Probes
Finally, this dye facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application . This is a promising area of research that could lead to significant advancements in the field of biomedical imaging .
Mecanismo De Acción
Target of Action
The primary target of the Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is amines . This compound is an amine-reactive fluorescent dye , which means it reacts with amines, often found in proteins and other biological molecules.
Mode of Action
The Cyanine 3 dye works by reacting with amines to form stable dye-protein conjugates . The succinimidyl ester (SE) group in the dye reacts with primary amines, typically on the side chain of lysine residues or the N-terminus of proteins, to form stable carboxamide bonds .
Biochemical Pathways
The Cyanine 3 dye is used to label proteins and other amine-containing molecules, allowing them to be visualized using fluorescence microscopy or detected in fluorescence-based assays . The exact biochemical pathways affected would depend on the specific proteins or molecules being labeled.
Result of Action
The result of the Cyanine 3 dye’s action is the stable labeling of target proteins or other amine-containing molecules with a fluorescent tag . This allows the labeled molecules to be visualized or detected using fluorescence-based techniques, providing valuable information about their location, abundance, or interaction with other molecules.
Propiedades
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGNVAPFRTZCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49KN4O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678987 |
Source


|
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311966-47-8 |
Source


|
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)

